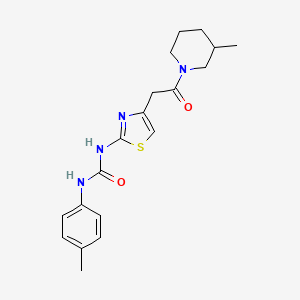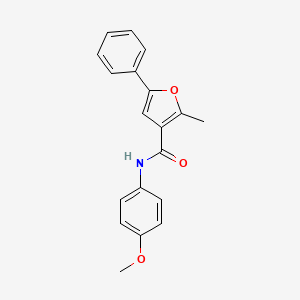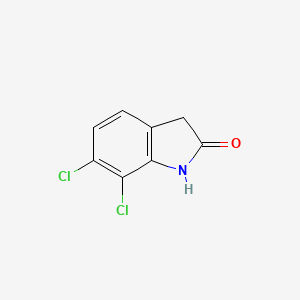![molecular formula C23H24N2O3 B2812994 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-88-2](/img/structure/B2812994.png)
1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the azetidine and pyrrolidine rings from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors . For instance, the synthesis of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate involves the reaction of 1-benzhydrylazetidin-3-ol with acetonitrile and triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the azetidine and pyrrolidine rings . The azetidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrrolidine-2,5-dione group also contributes to the three-dimensional (3D) structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of the azetidine and pyrrolidine rings can lead to a variety of reactions . For example, the azetidine ring can undergo reactions such as hydroformylation to give the corresponding aldehyde .Scientific Research Applications
Chemical Synthesis and Characterization
The compound has been investigated for its potential in chemical synthesis, notably in the context of amino acetylenic amide derivatives. Research has indicated that the Mannich reaction involving similar structures may lead to the dimerization of acetylenic compounds instead of yielding the expected Mannich adduct. This phenomenon underscores the complex behavior of such compounds under basic conditions, highlighting their potential for diverse synthetic applications (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Antioxidant Activity
Computational studies have shed light on the structure and properties of related Mannich base systems, revealing their effectiveness as antioxidants. These investigations involve detailed vibrational analyses and theoretical calculations to understand the structural dynamics and electronic interactions contributing to antioxidant activity. The insights from such studies not only elucidate the mechanisms underlying their reactivity but also provide a foundation for designing molecules with optimized antioxidant capabilities (Boobalan et al., 2014).
Antimicrobial and Antitubercular Properties
The synthesis of spiro[pyrrolidin-2,3′-oxindoles] and their evaluation for antimicrobial, antifungal, antimalarial, and antitubercular activities have demonstrated the potential of these compounds in medicinal chemistry. The stereochemistry of these N-heterocycles, confirmed through X-ray diffraction and supported by DFT calculations, plays a critical role in their biological efficacy. Such compounds, exhibiting good activities comparable to established drugs, underscore the therapeutic potential of pyrrolidine-2,5-dione derivatives in addressing infectious diseases (Haddad et al., 2015).
Anticonvulsant Activity
Research into N-Mannich bases derived from pyrrolidine-2,5-diones has indicated significant anticonvulsant properties. The synthesis and evaluation of these compounds have identified specific derivatives with potent activity against seizures, showcasing the relevance of pyrrolidine-2,5-dione structures in the development of new antiepileptic therapies. The detailed examination of structure-activity relationships within this class of compounds provides valuable insights into the molecular determinants of anticonvulsant efficacy (Rybka et al., 2016).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in azetidine and pyrrolidine rings in drug discovery, this compound could potentially be used as a starting point for the development of new drugs .
properties
IUPAC Name |
1-[[1-(3,3-diphenylpropanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21-11-12-22(27)25(21)16-17-14-24(15-17)23(28)13-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLWGPATVMXSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)
![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B2812933.png)